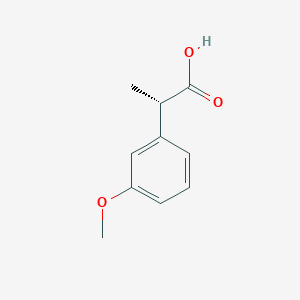

(S)-2-(3-methoxyphenyl)propanoic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H12O3 |

|---|---|

Poids moléculaire |

180.20 g/mol |

Nom IUPAC |

(2S)-2-(3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 |

Clé InChI |

SJGKYVCZSNGHPC-ZETCQYMHSA-N |

SMILES isomérique |

C[C@@H](C1=CC(=CC=C1)OC)C(=O)O |

SMILES canonique |

CC(C1=CC(=CC=C1)OC)C(=O)O |

Origine du produit |

United States |

Synthetic Methodologies and Enantioselective Access to S 2 3 Methoxyphenyl Propanoic Acid

Asymmetric Synthesis Strategies for Chiral Propanoic Acids

The direct synthesis of a specific enantiomer, known as asymmetric synthesis, is often the most efficient route to optically pure compounds. For chiral propanoic acids like (S)-2-(3-methoxyphenyl)propanoic acid, several asymmetric strategies have been explored.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. This auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directing the formation of one diastereomer over the other. A key step in this approach is the diastereoselective alkylation using a chiral oxazolidinone and benzyl (B1604629) bromoacetate. nih.gov After the desired stereocenter is created, the chiral auxiliary is removed, yielding the enantiomerically enriched product. This method has been successfully applied to the synthesis of various 2-substituted-3-aminocarbonyl propionic acids. nih.gov While this method offers good stereocontrol, it often requires additional steps for the attachment and removal of the chiral auxiliary.

Cylindrical dimeric capsules have also been shown to bind chiral carboxylic acids with a modest degree of selectivity for either homochiral or heterochiral pairs, indicating a potential avenue for diastereoselective recognition and separation. rsc.org

Enantioselective Catalytic Methods

Enantioselective catalysis utilizes a chiral catalyst to favor the formation of one enantiomer over the other. This approach is highly desirable as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired product.

Organocatalysis: Chiral organocatalysts, such as (+)-benzotetramisole (BTM), have been effectively used in the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. mdpi.com This process involves the selective esterification of one enantiomer, allowing for the separation of the unreacted enantiomerically enriched acid. mdpi.com While not a direct synthesis of the (S)-enantiomer, this method provides a pathway to obtaining it with high enantiomeric excess.

Metal-Catalyzed Reactions: Palladium-catalyzed cycloadditions of trimethylenemethane (TMM) with ketones have emerged as a powerful method for synthesizing enantiomerically enriched five-membered rings. nih.gov The use of bulky phosphoramidite (B1245037) ligands has enabled highly enantio- and diastereoselective reactions. nih.gov While this specific example does not directly produce this compound, the principles of using chiral metal complexes for asymmetric synthesis are broadly applicable to the synthesis of chiral carboxylic acids.

Ammonium (B1175870) salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones represents another catalytic approach to enantioenriched β2,2-amino acid derivatives. jku.at The use of Maruoka's spirocyclic binaphthyl-based ammonium salts has been key to achieving high levels of enantioselectivity. jku.at

Biocatalytic Approaches for Enantiopure Synthesis

Biocatalysis leverages enzymes or whole microorganisms to perform stereoselective transformations. A historical example of this is Louis Pasteur's use of the mold Penicillium glaucum to resolve racemic tartaric acid. psu.edu This method is known for its high enantioselectivity and mild reaction conditions. While specific biocatalytic routes to this compound are not extensively detailed in the provided results, the principles of enzymatic kinetic resolution are well-established and represent a viable strategy.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is a common strategy when asymmetric synthesis is not feasible or efficient.

Diastereomeric Salt Formation and Crystallization

The most prevalent method for chiral resolution involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.org The choice of the resolving agent is crucial and often determined empirically. wikipedia.org After separation, the desired enantiomer is recovered by treating the diastereomeric salt with an acid to liberate the free carboxylic acid. libretexts.org

For instance, the resolution of racemic methamphetamine is achieved by forming a diastereomeric salt with (R,R)-tartaric acid. mdpi.com Similarly, the resolution of 2-hydroxy-3-methoxy-3,3-diphenyl propionic acid has been reported using (S)-l-(4-nitrophenyl)ethylamine. google.com The crystal structures of diastereomeric salts formed from 2-methoxy-2-(1-naphthyl)propanoic acid and (R)-1-phenylethylamine have been studied to understand the chiral recognition mechanisms at a molecular level. rsc.org

| Racemic Acid | Chiral Resolving Agent | Result | Reference |

|---|---|---|---|

| Racemic Tartaric Acid | (+)-Cinchotoxine | Successful resolution | wikipedia.org |

| 2-Hydroxy-3-methoxy-3,3-diphenyl propionic acid | (S)-l-(4-nitrophenyl)ethylamine | Yielded S-enantiomer with 0.5% enantiomeric impurity | google.com |

| Racemic Methamphetamine (base) | (R,R)-Tartaric Acid | Isolation of (R)-Methamphetamine with 95% ee | mdpi.com |

| 2-Methoxy-2-(1-naphthyl)propanoic acid | (R)-1-Phenylethylamine | Formation of separable diastereomeric salts | rsc.org |

Chromatographic Chiral Resolution

Chromatographic techniques offer another powerful method for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral High-Performance Liquid Chromatography (HPLC): Direct enantiomeric resolution can be achieved on HPLC columns packed with a chiral stationary phase. For example, an Enantiopac column, which contains α1-acid glycoprotein (B1211001) as the chiral selector, has been used to resolve racemic 2-(4-chloro-2-methylphenoxy)propanoic acid. nih.gov Another approach involves derivatizing the racemic mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

The use of vancomycin (B549263) as a chiral mobile phase additive has proven effective in separating the enantiomers of tryptophan and tyrosine on an achiral amino column. nih.gov The degree of separation can be influenced by the concentration of the chiral additive. nih.gov

| Racemic Compound | Chromatographic Method | Chiral Selector/Phase | Outcome | Reference |

|---|---|---|---|---|

| 2-(4-Chloro-2-methylphenoxy)propanoic acid | Chiral HPLC | Enantiopac (α1-acid glycoprotein) | Direct enantiomeric resolution | nih.gov |

| Amide derivatives of 2-(4-chloro-2-methylphenoxy)propanoic acid | Chiral HPLC | "Ionic Pirkle" column (N-(3,5-dinitrobenzoyl)(R)-(-)phenylglycine) | Separation of diastereomeric amides | nih.gov |

| Tryptophan | HPLC with Chiral Mobile Phase Additive | Vancomycin | Resolution of 3.98 achieved | nih.gov |

| Tyrosine | HPLC with Chiral Mobile Phase Additive | Vancomycin | Resolution of 2.97 achieved | nih.gov |

Synthetic Routes from Chiral Precursors and Intermediates

The use of a chiral pool, which consists of readily available enantiopure natural products, provides a reliable foundation for the synthesis of more complex chiral molecules. This approach leverages the inherent stereochemistry of the starting material to build the target molecule.

A plausible synthetic route to this compound can be envisioned starting from (S)-benzyl glycidyl (B131873) ether. This chiral epoxide is a versatile building block in asymmetric synthesis. The general strategy involves the regioselective opening of the epoxide ring by an appropriate organometallic reagent derived from 3-bromoanisole (B1666278), followed by oxidation of the resulting secondary alcohol.

A representative, though not specific to the 3-methoxy-substituted analog, patented process for similar 3-aryl-2-hydroxy propanoic acid derivatives involves the regioselective ring opening of an (S)-epoxide with a Grignard reagent. google.com Adapting this for the synthesis of this compound would likely involve the following conceptual steps:

Grignard Reagent Formation: Preparation of 3-methoxyphenylmagnesium bromide from 3-bromoanisole and magnesium turnings.

Epoxide Ring Opening: Reaction of the Grignard reagent with (S)-benzyl glycidyl ether. This reaction is expected to proceed via a nucleophilic attack at the less hindered terminal carbon of the epoxide, yielding (S)-1-(benzyloxy)-3-(3-methoxyphenyl)propan-2-ol.

Oxidation: The secondary alcohol would then be oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) or a two-step process involving oxidation to the aldehyde followed by further oxidation to the carboxylic acid.

Deprotection: Removal of the benzyl ether protecting group, typically through catalytic hydrogenation, would yield the final product.

A similar approach has been demonstrated in the synthesis of other chiral compounds, such as glycerol (B35011) phospholipids, where the asymmetric epoxidation of allyl alcohol provides a chiral glycidol (B123203) derivative that undergoes nucleophilic ring-opening. nih.gov

Chiral α-hydroxy acids and α-amino acids are excellent starting materials for the synthesis of other chiral compounds due to their high enantiomeric purity and commercial availability.

(S)-Mandelic acid and its derivatives can serve as a template for introducing the desired stereocenter. A synthetic strategy could involve the conversion of (S)-mandelic acid to a suitable intermediate that can be coupled with a 3-methoxyphenyl (B12655295) group.

Another highly relevant chiral precursor is (S)-lactic acid . The synthesis of polylactic acid (PLA) often starts with the protection of the hydroxyl group of methyl (S)-lactate, for instance, as a tert-butyldiphenylsilyl ether. This protected acid can then be coupled with other molecules. nih.gov A hypothetical route to this compound from (S)-lactic acid could involve:

Protection: Protection of the hydroxyl group of (S)-ethyl lactate.

Activation: Conversion of the ester to a more reactive species.

Cross-Coupling: A palladium-catalyzed cross-coupling reaction with a 3-methoxyphenylboronic acid (Suzuki coupling) or a related organometallic reagent.

Deprotection: Removal of the protecting group to yield the final product.

The use of chiral auxiliaries represents a powerful strategy for asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in aldol (B89426) reactions to create chiral centers with high diastereoselectivity. nih.gov For the synthesis of this compound, a chiral auxiliary could be attached to a propionyl group, followed by α-arylation with a 3-methoxyphenylating agent. The auxiliary would then be cleaved to release the desired enantiomerically pure acid. The synthesis of other chiral acids, such as (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid, has been successfully achieved using Evans chemistry. nih.gov

The table below illustrates the typical high diastereoselectivities achieved in aldol reactions using Evans auxiliaries, which is a key step in such synthetic sequences.

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | (4R,5S)-4-methyl-5-phenyloxazolidinone | >99:1 |

| Benzaldehyde | (4R,5S)-4-methyl-5-phenyloxazolidinone | 98:2 |

| Propionaldehyde | (S)-4-benzyloxazolidin-2-one | 95:5 |

This table represents typical results for Evans aldol reactions and is for illustrative purposes.

Process Optimization for Scalable and High Enantiopurity Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and high enantiopurity.

For the synthesis of this compound, particularly through catalytic asymmetric hydrogenation of 2-(3-methoxyphenyl)acrylic acid, several factors are critical for optimization:

Catalyst Selection and Loading: The choice of the chiral catalyst is paramount. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are commonly used for asymmetric hydrogenation. nsf.gov More recently, catalysts based on more abundant metals like cobalt and nickel have been developed. nsf.govnih.gov Optimizing the catalyst loading (substrate-to-catalyst ratio, S/C) is crucial for minimizing costs while maintaining high conversion and enantioselectivity. High turnover numbers (TON) are desirable. nsf.gov

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and reaction time must be fine-tuned. Higher pressures can sometimes improve reaction rates and enantioselectivity, but also pose safety and equipment challenges.

Solvent Effects: The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the stereochemical outcome of the reaction. Protic solvents like methanol (B129727) or isopropanol (B130326) have been shown to be effective in some cobalt-catalyzed hydrogenations. nsf.gov

Purification: The final product must be isolated with high chemical and enantiomeric purity. Crystallization is often a preferred method for purification and can also serve to enhance the enantiomeric excess of the final product. The development of a robust crystallization procedure is a key aspect of process optimization.

The following table summarizes key parameters that are typically optimized for a scalable asymmetric hydrogenation process.

| Parameter | Objective | Typical Range/Considerations |

| Catalyst Loading (S/C ratio) | Maximize efficiency, minimize cost | 100 - 10,000 |

| Hydrogen Pressure | Ensure sufficient H₂ availability, influence rate | 10 - 100 bar |

| Temperature | Balance reaction rate and catalyst stability/selectivity | 25 - 80 °C |

| Solvent | Optimize solubility, influence enantioselectivity | Alcohols (Methanol, Ethanol), Ethers (THF), Aromatic hydrocarbons (Toluene) |

| Enantiomeric Excess (ee) | Achieve high purity of the desired enantiomer | >99% |

Enzymatic resolutions and syntheses are also gaining traction for the industrial production of chiral compounds due to their high selectivity and mild reaction conditions. nih.gov A process for this compound could potentially be developed using a lipase (B570770) for the kinetic resolution of a racemic ester of the acid. Process optimization in this context would involve enzyme immobilization, pH and temperature control, and efficient separation of the product from the unreacted enantiomer.

Advanced Analytical Techniques for Enantiopurity and Structural Elucidation

Chiral Chromatographic Enantioseparation Methods

Chiral chromatography is a cornerstone for the separation of enantiomers. This is achieved by creating a chiral environment where the two enantiomers can be distinguished. chiralpedia.com The primary approaches involve the use of chiral stationary phases (CSPs), chiral derivatizing agents (CDAs), or chiral mobile phase additives (CMPAs). chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of profens. The development of an effective HPLC method involves the careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase composition. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of arylpropionic acid enantiomers. nih.gov The choice of the polysaccharide backbone and the type of derivative (e.g., carbamate (B1207046) or benzoate) can significantly influence the enantioselectivity. nih.gov For instance, a study on the separation of ten chiral arylpropionic acid derivatives on six different polysaccharide-based chiral HPLC columns highlighted the reversal of enantiomer elution order depending on the CSP and mobile phase composition. nih.gov

The mobile phase in chiral HPLC typically consists of an alkane (like hexane (B92381) or heptane), an alcohol (such as ethanol (B145695) or isopropanol), and an acidic or basic additive to improve peak shape and resolution. youtube.com For acidic analytes like (S)-2-(3-methoxyphenyl)propanoic acid, an acidic modifier such as trifluoroacetic acid (TFA) or acetic acid is often added to the mobile phase. youtube.com The concentration of the alcohol modifier and the separation temperature are critical parameters that can affect retention times and the resolution of the enantiomers. nih.govactamedicamarisiensis.ro In some cases, an increase in temperature can lead to an unusual increase in retention for certain arylpropionic acid derivatives. nih.gov

A rapid and sensitive stereoselective HPLC method was developed for the simultaneous determination of ibuprofen (B1674241) enantiomers in human plasma using a chiral column. nih.gov This highlights the applicability of chiral HPLC in pharmacokinetic studies. Furthermore, the use of superficially porous particle (core-shell) chiral stationary phases has shown advantages in achieving faster separations with high efficiency. nih.gov

A typical screening process for method development might involve testing a variety of polysaccharide-based columns with different mobile phases. An example of a starting condition could be a mobile phase of hexane/isopropanol (B130326) with 0.1% TFA. The isopropanol percentage would then be varied to optimize the separation.

Table 1: Illustrative Chiral HPLC Method Parameters for Profen Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) with chiral stationary phases (CSPs) is another valuable technique for the enantioseparation of volatile and thermally stable chiral compounds. For acidic compounds like 2-arylpropionic acids, derivatization is often necessary to increase their volatility.

The development of novel CSPs is a key focus in advancing chiral GC separations. jiangnan.edu.cn Materials like functionalized covalent organic frameworks (COFs) have shown promise as highly stable and porous CSPs for GC. jiangnan.edu.cn For example, a chiral COF-based capillary column demonstrated superior GC enantioseparation for certain racemates compared to commercial columns. jiangnan.edu.cn

While there are numerous reports on the GC analysis of profens like ibuprofen, specific methods for this compound are less commonly detailed. nih.gov However, the general principles would apply. The carboxylic acid group would typically be derivatized to an ester (e.g., methyl or ethyl ester) prior to analysis. The choice of the chiral stationary phase, often based on cyclodextrin (B1172386) derivatives or polysiloxanes coated with chiral selectors, is critical for achieving separation.

Table 2: General GC Parameters for Chiral Analysis of Profen Derivatives

| Parameter | Condition |

|---|---|

| Column | Capillary column with a Chiral Stationary Phase (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 220 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Esterification of the carboxylic acid group |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. mdpi.com SFC primarily uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and non-flammable. mdpi.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. nih.gov

For chiral separations, organic modifiers such as methanol (B129727), ethanol, or acetonitrile (B52724) are added to the supercritical CO2 to adjust the mobile phase polarity and improve enantioselectivity. nih.govchiraltech.com Acidic or basic additives are also commonly used to improve the peak shape of ionizable analytes. chiraltech.comresearchgate.net

Polysaccharide-based chiral stationary phases are widely used in SFC and have shown excellent performance in resolving the enantiomers of a broad range of compounds, including acidic drugs. chiraltech.com Anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, are particularly effective for the separation of acidic compounds in SFC. chiraltech.com The separation mechanism on these columns involves an ionic interaction between the protonated chiral selector and the deprotonated acidic analyte. chiraltech.com

A study on the separation of acidic compounds using CHIRALPAK QN-AX and QD-AX columns in SFC demonstrated that chiral recognition could be achieved even without the addition of an acidic additive, suggesting the inherent mild acidity of the SF-CO2 mobile phase can facilitate the necessary ionic exchange. chiraltech.com However, the addition of an additive like methanesulfonic acid has been shown to improve peak symmetry and resolution in some cases. researchgate.net

The orthogonality of SFC to reversed-phase LC makes it a valuable complementary technique. nih.gov An offline two-dimensional approach, combining reversed-phase LC for isomer separation with subsequent chiral SFC-MS analysis of the fractions, has been proposed for the characterization of complex mixtures. nih.gov

Spectroscopic and Spectrometric Characterization of Enantiomers

Spectroscopic techniques are indispensable for the structural elucidation and assignment of the absolute configuration of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of molecules. While standard NMR spectra of enantiomers in an achiral solvent are identical, the use of chiral auxiliary agents can induce diastereomeric environments, leading to distinguishable NMR signals for the two enantiomers. nih.govkit.edu

One common approach is the use of chiral derivatizing agents (CDAs). nih.gov These are enantiomerically pure compounds that react with the chiral analyte to form diastereomers, which have distinct NMR spectra. For carboxylic acids, chiral amines or alcohols can be used as CDAs.

Another method involves the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). nih.govresearchgate.net CSAs are chiral solvents or additives that form transient, non-covalent diastereomeric complexes with the analyte enantiomers, resulting in small differences in their chemical shifts. nih.govresearchgate.net Chiral lanthanide shift reagents, such as complexes of europium, can induce significant shifts in the NMR spectra of chiral compounds by forming diastereomeric complexes. nih.govharvard.edulibretexts.org However, their application is generally limited to "hard" organic bases and they are not typically effective for acids. harvard.edu

For the stereochemical assignment of acyclic compounds with multiple chiral centers, the creation of NMR databases based on representative structures can be a valuable strategy. nih.gov By comparing the experimental NMR data with the database, the relative stereochemistry can be determined.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | ~10-12 | Singlet (broad) |

| Aromatic C-H | ~6.7-7.3 | Multiplet |

| -OCH₃ | ~3.8 | Singlet |

| -CH(Ar)- | ~3.7 | Quartet |

| -CH₃ | ~1.5 | Doublet |

Note: These are approximate ranges and can vary based on solvent and other conditions.

Chiroptical Techniques (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical techniques, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are fundamental for determining the absolute configuration of enantiomers. wikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The resulting ORD curve, particularly the sign and position of the Cotton effect (a characteristic peak and trough in the vicinity of an absorption band), can be used to assign the absolute configuration by comparing it to known compounds or theoretical calculations. leidenuniv.nlresearchgate.net

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum consists of positive or negative peaks (Cotton effects) at the wavelengths of electronic transitions. nih.gov The sign of the Cotton effect is directly related to the stereochemistry of the molecule. rsc.org

For α-aryloxypropanoic acids, which are structurally related to 2-(3-methoxyphenyl)propanoic acid, vibrational circular dichroism (VCD) has been used to determine their absolute configuration. nih.gov In that study, the experimental VCD spectra of the methyl esters were compared with ab initio theoretical predictions to unambiguously assign the absolute configuration. nih.gov Similar approaches combining experimental CD or ORD data with theoretical calculations would be applicable to this compound. The chiroptical properties of a molecule are highly sensitive to its conformation, and thus these techniques also provide valuable information about the three-dimensional structure of the molecule in solution. nih.govresearchgate.net

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-arylpropionic acids |

| Trifluoroacetic acid |

| Acetic acid |

| Ibuprofen |

| Methanesulfonic acid |

| Quinine |

| Quinidine |

| 3-(3-methoxyphenyl)propanoic acid |

| 3-(4-methoxyphenyl)propionic acid |

Validation of Analytical Procedures for Quantitative Analysis

To ensure that an analytical method for quantifying this compound is reliable, accurate, and reproducible, it must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). youtube.comiupac.org Validation establishes, through documented evidence, that the procedure is fit for its intended purpose. The key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified with acceptable accuracy and precision. youtube.com The LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. unal.edu.co These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S). youtube.comsepscience.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked sample) and expressing the result as a percentage of recovery.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an LC-MS/MS method, these variations might include the pH of the mobile phase, column temperature, or flow rate. researchgate.net

The table below presents typical validation parameters for a validated chiral LC-MS/MS method for the quantitative analysis of an arylpropanoic acid, illustrating the expected performance characteristics.

Table 1: Illustrative Validation Data for a Chiral LC-MS/MS Method This table contains representative data for this class of compounds.

| Validation Parameter | Measurement | Typical Acceptance Criteria | Finding |

|---|---|---|---|

| Linearity | Correlation Coefficient (r²) | ≥ 0.995 | 0.999 |

| Limit of Detection (LOD) | Concentration | Reportable | 0.5 ng/mL |

| Limit of Quantification (LOQ) | Concentration | Reportable | 1.5 ng/mL |

| Accuracy | Recovery (%) | 80 - 120% | 98.5% - 103.2% |

| Precision (Repeatability) | RSD (%) | ≤ 15% | < 5% |

| Precision (Intermediate) | RSD (%) | ≤ 15% | < 7% |

| Robustness | Effect of Variations | No significant impact on results | Method is robust |

Mechanistic Investigations of Biological Interactions in Preclinical Models

Elucidation of Molecular Targets and Ligand-Receptor Interactions

Extensive literature searches did not yield specific information regarding the molecular targets, ligand-receptor interactions, binding affinities, kinetics, or modulatory effects on enzyme activity for the compound (S)-2-(3-methoxyphenyl)propanoic acid in preclinical models.

Identification of Specific Protein Targets (e.g., enzymes, receptors, transporters)

No specific protein targets, such as enzymes, receptors, or transporters, have been identified for this compound in the reviewed scientific literature.

Characterization of Binding Affinities and Kinetics

There is no available data characterizing the binding affinities (e.g., Kd, IC50, Ki) or the kinetics (e.g., kon, koff) of this compound with any potential biological targets.

Modulatory Effects on Enzyme Activity (e.g., inhibition, activation)

Information regarding the modulatory effects, such as inhibition or activation, of this compound on specific enzymes is not available in the public domain based on the conducted searches.

Cellular and Subcellular Pathway Modulation

Detailed studies on the impact of this compound on cellular and subcellular pathways are not available in the current body of scientific literature.

Impact on Intracellular Signaling Cascades

There is no information available describing the impact of this compound on any intracellular signaling cascades.

Effects on Cellular Metabolism (e.g., glucose, lipid metabolism)

No studies were found that investigated the effects of this compound on cellular metabolism, including glucose and lipid metabolism.

Induction or Inhibition of Cellular Processes (e.g., NO production, protein catabolism)

Currently, there is no available scientific data from preclinical models detailing the induction or inhibition of cellular processes such as nitric oxide (NO) production or protein catabolism by This compound . Extensive searches of scientific databases did not yield studies investigating the effects of this specific compound on these particular biological pathways.

It is important to note that research has been conducted on a structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), exploring its effects on NO production and protein catabolism. nih.govselleckchem.com However, due to structural differences, these findings cannot be extrapolated to This compound .

In Vitro and In Vivo Preclinical Models for Biological Activity Assessment

Consistent with the lack of data on its specific cellular effects, there is a corresponding absence of research utilizing in vitro and in vivo models to assess the broader biological activity of This compound .

Application in Cell-Based Assays (e.g., HUVECs)

There are no published studies that utilize human umbilical vein endothelial cells (HUVECs) or other cell-based assays to evaluate the biological activity of This compound . While HUVEC assays are a common method to study effects on processes like angiogenesis and endothelial function, this specific compound has not been the subject of such investigations in the available literature. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Chemical Modification of the (S)-2-(3-Methoxyphenyl)propanoic Acid Scaffold

Systematic modifications of the lead compound, this compound, are crucial for optimizing potency, selectivity, and pharmacokinetic properties. These modifications typically involve altering the position of substituents on the aromatic ring, exploring stereochemical configurations, and varying key functional groups.

Positional Isomerism and Substituent Effects on Biological Activity

The placement of the methoxy (B1213986) group on the phenyl ring is a critical determinant of biological activity. nih.gov this compound features a methoxy group at the meta (3-position) of the phenyl ring. The biological effects can be profoundly influenced by moving this substituent to the ortho (2-position) or para (4-position). nih.gov Isomerism can significantly influence a drug's activity. nih.gov Studies on other aromatic compounds, such as isomers of aspirin, have demonstrated that positional changes can lead to substantial differences in biological profiles and potency. nih.gov For instance, the inhibitory concentration (IC50) for different positional isomers of some compounds can vary by as much as 20-fold. nih.gov

The methoxy group itself, being an electron-donating group, influences the electronic properties of the aromatic ring, which can affect interactions with biological targets. The rate of reactions in aromatic substitution can be dramatically increased by the presence of electron-withdrawing groups. masterorganicchemistry.com Conversely, an electron-donating group like methoxy can modulate the ring's reactivity and its interaction with receptor sites.

| Compound Name | Structure | Isomer Type | Key Structural Feature |

|---|---|---|---|

| (S)-2-(2-Methoxyphenyl)propanoic acid | Hypothetical Isomer | Ortho-isomer | Methoxy group at position 2 |

| This compound | Parent Compound | Meta-isomer | Methoxy group at position 3 |

| (S)-2-(4-Methoxyphenyl)propanoic acid | Hypothetical Isomer | Para-isomer | Methoxy group at position 4 |

Influence of Stereochemistry on Molecular Recognition and Efficacy

The 2-arylpropionic acid class of compounds are chiral, with the chiral center located at the alpha-carbon of the propanoic acid moiety. nih.gov this compound is the (S)-enantiomer. It is widely recognized that physiological processes are often stereospecific, meaning that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. nih.govnih.gov

For the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer is typically the active inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement required for effective binding to the active site of the target enzyme. nih.govwhba1990.org The precise orientation of the carboxylate and aryl groups of the (S)-enantiomer allows for optimal molecular recognition within the receptor's binding pocket. nih.gov

Some profens can undergo a metabolic process of chiral inversion, where the inactive (R)-enantiomer is converted in the body to the active (S)-enantiomer. nih.gov This metabolic transformation has important pharmacological consequences, as it effectively increases the concentration of the active agent at its site of action. nih.gov

Impact of Functional Group Variations (e.g., carboxyl modifications, aryl substitutions)

Carboxyl Modifications: The carboxylic acid group is a cornerstone of the pharmacological activity of profens. It is typically ionized at physiological pH, and the resulting carboxylate anion often forms critical ionic interactions or hydrogen bonds within the enzyme's active site. mdpi.comfrontiersin.org

Modifying this group, for example, by esterification to form a methyl or ethyl ester, would result in a neutral compound. Such a modification typically leads to a loss of direct activity, as the key ionic interaction is no longer possible. However, these esters can function as prodrugs, which may be hydrolyzed back to the active carboxylic acid in the body. This strategy can be used to alter physicochemical properties like solubility or membrane permeability.

Aryl Substitutions: The nature and position of substituents on the aryl ring are pivotal. In this compound, this is the methoxy group. Replacing this group with other functionalities would create a library of new analogues with potentially different activities.

Electron-Withdrawing Groups: Substituting the methoxy group with electron-withdrawing groups like halogens (F, Cl, Br) or a nitro group could significantly alter the electronic distribution of the ring and its lipophilicity. masterorganicchemistry.comrsc.org

Bulky Groups: Introducing larger, bulkier groups could enhance or hinder binding through steric effects, depending on the topography of the receptor's binding site.

Bioisosteric Replacement: The carboxylic acid group itself can be replaced by bioisosteres—other functional groups with similar steric and electronic properties, such as a tetrazole ring. This can sometimes improve metabolic stability or other pharmacological parameters.

Computational Approaches for SAR/QSAR Modeling

Quantitative structure-activity relationship (QSAR) studies use computational and statistical methods to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com

Development of Predictive Models for Biological Activity

For classes of drugs like NSAIDs, various computational models have been developed to predict biological activity and physicochemical properties. nih.gov These models are instrumental in rational drug design, allowing for the virtual screening of large libraries of potential drug candidates before undertaking costly and time-consuming synthesis. nih.govacs.org

Commonly employed 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): This technique correlates the biological activity of molecules with their steric and electrostatic fields. nih.govresearchgate.net Contour maps generated from CoMFA analysis highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.govresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but also includes fields for hydrophobicity, hydrogen-bond donors, and hydrogen-bond acceptors, often providing a more detailed picture of the SAR. nih.govmdpi.com

More recent approaches leverage machine learning algorithms, such as artificial neural networks (ANN) and gradient boosting machines, to build highly predictive models based on molecular descriptors. nih.govresearchgate.netnih.gov These models can achieve excellent predictive ability, helping to accelerate the discovery of new and more effective anti-inflammatory agents. nih.govnih.gov

Correlation of Molecular Descriptors with Pharmacological Profiles

QSAR models are built upon molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. nih.gov For this compound, these descriptors can be calculated and correlated with its expected pharmacological profile. mdpi.com

Key molecular descriptors include:

Lipophilicity (logP or logD): This describes the hydrophobicity of a molecule and is critical for its ability to cross cell membranes. nih.gov

Electronic Properties (pKa): The acid dissociation constant (pKa) determines the degree of ionization at a given pH, which is crucial for the carboxyl group's interaction with its target. nih.gov

Topological and Steric Descriptors: These include molecular weight, molecular volume, and polar surface area (PSA), which relate to the size, shape, and polarity of the molecule. nih.gov

By analyzing how these descriptors change with the structural modifications described in section 5.1, a QSAR model can predict whether a new analogue is likely to have improved or diminished activity. For instance, a model might reveal that increasing lipophilicity up to a certain point enhances activity, while further increases are detrimental. This information provides invaluable guidance for designing new molecules with optimized pharmacological profiles. mdpi.com

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 180.20 g/mol | Overall size of the molecule. |

| XLogP3 | 1.7 | A measure of lipophilicity/hydrophobicity. nih.gov |

| Hydrogen Bond Donor Count | 1 | The carboxyl -OH group can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 3 | The two carboxyl oxygens and the methoxy oxygen can accept hydrogen bonds. |

| Polar Surface Area (PSA) | 46.5 Ų | Relates to membrane permeability. nih.gov |

Rational Drug Design Principles Guided by SAR/QSAR

The principles of rational drug design, informed by Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, provide a systematic approach to developing more potent and selective inhibitors of target enzymes, such as cyclooxygenase (COX). In the context of this compound and its analogs, these principles are primarily aimed at optimizing interactions with the active sites of COX-1 and COX-2 enzymes to enhance anti-inflammatory efficacy while minimizing adverse effects.

The general structure of 2-arylpropanoic acids, a class to which this compound belongs, offers several key points for modification to explore the SAR and guide rational design. These include the acidic carboxyl group, the chiral center at the α-position of the propanoic acid, and various positions on the phenyl ring.

A crucial element for the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class is the carboxylic acid group. This group is vital for the molecule's interaction with the active site of COX enzymes. Specifically, the carboxylate anion forms a critical salt bridge with the positively charged guanidinium (B1211019) group of a conserved arginine residue (Arg120) located at the entrance of the COX active site channel. This interaction is a primary anchor for the inhibitor within the enzyme. nih.gov

The stereochemistry at the α-carbon of the propanoic acid moiety is another critical determinant of activity. For profens, the (S)-enantiomer is generally the more potent inhibitor of COX enzymes compared to the (R)-enantiomer. This stereoselectivity suggests a specific three-dimensional orientation of the molecule within the enzyme's active site is necessary for optimal binding and inhibition.

Rational drug design efforts for developing selective COX-2 inhibitors have often focused on exploiting the structural differences between the COX-1 and COX-2 active sites. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a smaller valine residue (Val523) in COX-2 for a bulkier isoleucine residue (Ile523) in COX-1. This creates a secondary, hydrophobic side pocket in the COX-2 active site that is absent in COX-1. Medicinal chemists have designed molecules with bulky substituents that can fit into this side pocket, thereby achieving selective inhibition of COX-2. nih.gov

For example, the introduction of a sulfonamide or methylsulfonyl group at the para-position of one of the aryl rings is a common strategy to confer COX-2 selectivity. nih.gov These bulky, polar groups can occupy the COX-2 side pocket and form additional hydrogen bonds, leading to a higher affinity for COX-2 over COX-1. While this compound itself does not possess such a group, its core structure can be modified based on these principles to design more selective inhibitors.

Docking studies, a key component of rational drug design, can simulate the binding of ligands like this compound and its analogs to the crystal structures of COX-1 and COX-2. These computational models help to visualize the binding orientation and predict the binding affinity. For instance, docking studies of various profens have confirmed the essential hydrogen bond interaction between the carboxylic acid of the ligand and Arg120 and Tyr355 in the COX active site. nih.gov They also highlight the hydrophobic interactions between the phenyl ring and surrounding nonpolar residues.

By systematically modifying the substituents on the phenyl ring and analyzing the resulting changes in COX-1 and COX-2 inhibitory activity, QSAR models can be developed. These models mathematically correlate physicochemical properties (descriptors) of the molecules with their biological activity. Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The following data tables illustrate the application of these principles, showing how modifications to the general 2-arylpropanoic acid scaffold can impact COX inhibition.

Table 1: COX-1 and COX-2 Inhibitory Activity of Selected 2-Arylpropanoic Acid Analogs

| Compound | R1 | R2 | R3 | R4 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen (B1674241) | H | H | isobutyl | H | 15 | 25 | 0.6 |

| Flurbiprofen | H | F | H | C6H5 | 0.5 | 1.3 | 0.38 |

| Ketoprofen | H | H | benzoyl | H | 0.3 | 2.2 | 0.14 |

| Analog 1 | OCH3 | H | H | H | - | - | - |

| Analog 2 | H | OCH3 | H | H | - | - | - |

| Analog 3 | H | H | OCH3 | H | - | - | - |

Data for analogs 1-3 are not available in the provided search results. The table structure is created to show how such data would be presented.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand and its target protein.

Prediction of Binding Modes and Affinities

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. There are no published studies that have utilized the (S)-2-(3-methoxyphenyl)propanoic acid scaffold as a basis for virtual screening to identify novel ligands. This approach would involve using the known structure of this compound to search for structurally similar compounds or compounds with complementary pharmacophoric features in large chemical databases.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics simulations provide a detailed view of the movement of atoms and molecules over time, offering insights into the conformational flexibility and binding stability of a ligand-protein complex.

Analysis of Dynamic Behavior in Biological Environments

Specific molecular dynamics simulation studies on this compound to analyze its dynamic behavior in a biological environment, such as a cell membrane or in complex with a protein, have not been reported in the available scientific literature. A related study on 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines did employ a molecular dynamics-based conformational search, suggesting the utility of this method for similar scaffolds. A dedicated MD simulation for this compound would allow researchers to observe its conformational changes, interactions with solvent molecules, and the stability of its binding to a target over a simulated time period.

Exploration of Allosteric Effects

Allosteric regulation occurs when the binding of a ligand to one site on a protein affects the binding of another molecule to a different site. There is no available research that explores the potential allosteric effects of this compound on any protein target through molecular dynamics simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules from first principles.

While there are studies on related isomers like 3-(4-Methoxybenzoyl) propionic acid that utilize quantum chemical calculations to analyze properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, similar detailed analyses for this compound are not present in the public research domain. Such calculations could provide valuable information on its chemical reactivity, electrostatic potential, and the distribution of electron density, which are crucial for understanding its interaction with other molecules.

Analysis of Charge Distribution and Frontier Orbitals

The distribution of electron density within a molecule is fundamental to its chemical properties and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are widely used to model and analyze this distribution. A common approach involves calculations at a specific level of theory, such as B3LYP with a 6-31G** basis set, to obtain an optimized molecular geometry and the corresponding electronic structure. pku.edu.cnvub.be

Molecular Electrostatic Potential (MEP)

A key output of these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). wikipedia.org In an MEP map, regions of negative potential, typically colored red, indicate areas that are attractive to electrophiles, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. numberanalytics.com For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interaction and hydrogen bonding. youtube.com The aromatic ring would exhibit a more complex potential distribution due to the influence of the methoxy (B1213986) group.

Frontier Molecular Orbitals (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Molecular polarity |

Note: The values presented in this table are illustrative and based on typical results for similar organic molecules. Specific experimental or calculated values for this compound were not available in the searched literature.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide predictions of ¹H and ¹³C NMR chemical shifts. These calculations are performed on the optimized molecular geometry. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, the methine proton, and the methyl protons. The predicted ¹³C NMR spectrum would similarly provide chemical shifts for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

The vibrational frequencies of a molecule can also be calculated using computational methods. These theoretical frequencies correspond to the peaks observed in an experimental IR spectrum. The calculated IR spectrum for this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various C-H and C=C stretching and bending vibrations of the aromatic ring. A study on 2-(4-isobutylphenyl)propanoic acid successfully used DFT calculations to assign the vibrational wavenumbers based on potential energy distribution (PED). youtube.com

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Functional Group |

| ¹H NMR | ||

| Aromatic (C-H) | 6.8 - 7.3 | Phenyl ring |

| Methine (C-H) | ~3.7 | Propanoic acid |

| Methoxy (O-CH₃) | ~3.8 | Methoxy |

| Methyl (C-CH₃) | ~1.5 | Propanoic acid |

| Carboxyl (O-H) | >10 | Carboxylic acid |

| ¹³C NMR | ||

| Carbonyl (C=O) | ~175 | Carboxylic acid |

| Aromatic (C) | 110 - 160 | Phenyl ring |

| Methoxy (O-CH₃) | ~55 | Methoxy |

| Methine (C-H) | ~45 | Propanoic acid |

| Methyl (C-CH₃) | ~18 | Propanoic acid |

| IR Spectroscopy | ||

| O-H Stretch | ~3000 (broad) | Carboxylic acid |

| C-H Stretch (sp³) | 2850 - 3000 | Alkyl |

| C-H Stretch (sp²) | 3000 - 3100 | Aromatic |

| C=O Stretch | ~1710 | Carboxylic acid |

| C=C Stretch | 1450 - 1600 | Aromatic |

| C-O Stretch | 1200 - 1300 | Carboxylic acid, Ether |

Note: The spectral data presented are illustrative and based on typical values for the respective functional groups. Specific computationally predicted data for this compound were not found in the searched literature.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of new therapeutic agents. In silico ADME prediction models have become indispensable tools in early-stage drug discovery, allowing for the rapid screening of large numbers of compounds and the prioritization of candidates with favorable pharmacokinetic profiles. Various web-based platforms and software, such as SwissADME and pkCSM, utilize quantitative structure-activity relationship (QSAR) models and other computational algorithms to predict a wide range of ADME parameters.

For this compound, a comprehensive in silico ADME profile can be generated to evaluate its drug-like properties. Key parameters include:

Absorption: This includes predictions for water solubility, gastrointestinal (GI) absorption, and permeability through biological membranes like the Caco-2 cell line.

Distribution: This involves predicting the volume of distribution (VDss) and the extent of plasma protein binding (PPB), which influence how the compound is distributed throughout the body. Blood-brain barrier (BBB) permeability is another crucial parameter for drugs targeting the central nervous system.

Metabolism: Predictions in this category often focus on the compound's interaction with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. Models can predict whether the compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: This is often estimated by predicting the total clearance of the compound.

Table 3: In silico Predicted ADME Properties of this compound

| ADME Property | Parameter | Predicted Value | Interpretation |

| Absorption | Lipophilicity (LogP) | 1.9 | Optimal for oral absorption |

| Water Solubility | Moderately Soluble | Favorable for formulation | |

| GI Absorption | High | Well-absorbed from the gut | |

| Caco-2 Permeability | Moderate | Moderate intestinal permeability | |

| Distribution | Plasma Protein Binding | >90% | High binding to plasma proteins |

| Blood-Brain Barrier | Low Permeability | Unlikely to cross into the brain | |

| Metabolism | CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for interaction | |

| Excretion | Total Clearance | Low | Slow elimination from the body |

Note: The ADME properties listed in this table are illustrative predictions based on the general characteristics of a molecule with the structure of this compound. These values are not from direct experimental or published computational studies of this specific compound and should be interpreted with caution.

Metabolic Fate and Biotransformation Pathways in Preclinical Systems

Enzymatic Biotransformation Pathways

The enzymatic biotransformation of (S)-2-(3-methoxyphenyl)propanoic acid is expected to occur predominantly in the liver, where a high concentration of drug-metabolizing enzymes is present. These enzymatic reactions aim to increase the polarity of the compound, thereby facilitating its excretion from the body.

Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, the primary anticipated Phase I reactions are O-demethylation and aromatic hydroxylation.

O-demethylation: The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a likely site for O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This process would convert the methoxy group to a hydroxyl group (-OH), forming a phenolic metabolite. This is a common metabolic pathway for many compounds containing methoxy moieties.

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another potential Phase I metabolic pathway. This reaction, also mediated by CYP enzymes, would introduce a hydroxyl group at one of the available positions on the phenyl ring. For profens like ketoprofen, hydroxylation is a known, albeit minor, metabolic route. The specific isoforms of CYP enzymes likely involved, based on data from structurally similar profens, include CYP2C8 and CYP2C9.

These oxidative reactions, catalyzed by the cytochrome P450 monooxygenase system, serve to produce more polar metabolites that can be more readily conjugated in Phase II reactions or excreted directly.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. For compounds with a carboxylic acid group like this compound, direct conjugation is a major metabolic pathway.

Glucuronidation: This is the most anticipated and significant Phase II reaction for this compound. The carboxylic acid moiety can directly form an acyl-glucuronide conjugate. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For ketoprofen, glucuronidation is the primary route of elimination, with the resulting conjugates being excreted in the urine nih.gov. It is expected that this compound would follow a similar, extensive biotransformation to its inactive glucuroconjugated metabolite nih.gov.

Sulfation: The phenolic metabolites formed during Phase I (via O-demethylation or aromatic hydroxylation) can undergo sulfation. This process, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfo group, further increasing the polarity and excretability of the metabolite.

The table below summarizes the expected enzymatic biotransformation pathways for this compound.

| Phase | Reaction Type | Potential Metabolite | Enzymes Involved |

| Phase I | O-demethylation | (S)-2-(3-hydroxyphenyl)propanoic acid | Cytochrome P450 (e.g., CYP2C8, CYP2C9) |

| Phase I | Aromatic Hydroxylation | Hydroxylated this compound | Cytochrome P450 (e.g., CYP2C8, CYP2C9) |

| Phase II | Glucuronidation | This compound glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Phase II | Sulfation | Sulfated phenolic metabolites | Sulfotransferases (SULTs) |

Role of Microbial Metabolism (e.g., gut microbiota)

The gut microbiota plays a crucial role in the metabolism of a wide array of xenobiotics. While specific studies on the microbial metabolism of this compound in preclinical systems are lacking, the biotransformation of other profens by microorganisms has been documented, particularly in environmental contexts. For instance, various bacterial strains have been shown to degrade ibuprofen (B1674241), a structurally related compound, through hydroxylation and other oxidative pathways.

It is plausible that the gut microbiota could contribute to the metabolism of this compound following oral administration. Potential microbial transformations could include hydrolysis, demethylation, or other modifications of the parent compound or its metabolites that escape absorption in the upper gastrointestinal tract. The extent of this contribution would depend on the compound's absorption characteristics.

Identification and Characterization of Preclinical Metabolites

The identification and characterization of metabolites are essential for a complete understanding of a compound's metabolic fate. This process relies on advanced analytical techniques and helps in elucidating the specific metabolic pathways and the enzymes responsible.

To identify and quantify this compound and its metabolites in biological matrices such as plasma, urine, and feces from preclinical studies, a range of analytical methods would be employed.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or diode-array detection (DAD), is a standard technique for separating and quantifying the parent drug and its major metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for metabolite identification. It allows for the determination of the molecular weights of metabolites and provides structural information through fragmentation patterns, enabling the characterization of even minor metabolic products.

Capillary Electrophoresis (CE): Techniques like capillary zone electrophoresis have been successfully used for the stereoselective analysis of profen enantiomers in biological fluids, which would be relevant for tracking the fate of the specific (S)-enantiomer nih.gov.

The table below outlines the common analytical methods used for metabolite profiling of similar compounds.

| Analytical Method | Application | Key Advantages |

| HPLC-UV/DAD | Quantification of parent drug and major metabolites | Robust, widely available |

| LC-MS/MS | Identification and quantification of known and unknown metabolites | High sensitivity and specificity, structural elucidation |

| Capillary Electrophoresis | Chiral separation and analysis | High resolution for enantiomers |

Once metabolites are identified, the metabolic pathways can be pieced together. To determine the specific enzymes involved, in vitro studies using preclinical test systems are typically conducted.

Liver Microsomes: Incubations with liver microsomes (containing CYP and UGT enzymes) from preclinical species (e.g., rat, dog) can help identify Phase I and some Phase II metabolites. The use of specific chemical inhibitors or antibodies for different CYP isoforms can pinpoint the primary enzymes responsible for oxidative metabolism.

Hepatocytes: Primary hepatocytes provide a more complete picture of metabolism as they contain a full complement of both Phase I and Phase II enzymes, as well as transporters.

Recombinant Enzymes: Using recombinant human enzymes (e.g., specific CYP or UGT isoforms) allows for the definitive identification of the enzymes that catalyze a particular metabolic reaction.

Through the systematic application of these in vitro methods, a comprehensive metabolic map for this compound can be constructed, detailing the biotransformation pathways and the key enzymes involved in its disposition in preclinical systems.

Design and Synthesis of Derivatives and Analogues for Optimized Bioactivity

Rational Design Principles for Novel Analogues

The design of new analogues of (S)-2-(3-methoxyphenyl)propanoic acid is guided by established medicinal chemistry principles aimed at optimizing the interaction of the molecule with its biological target. These principles leverage an understanding of the structure-activity relationships (SAR) to propose modifications that are likely to result in improved therapeutic profiles.

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a functional group within a bioactive molecule with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological activities or attenuating undesirable properties. In the context of arylpropionic acids like this compound, the carboxylic acid moiety is a primary target for bioisosteric replacement. While essential for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), the carboxyl group can also contribute to gastrointestinal toxicity.

Common bioisosteric replacements for the carboxylic acid group include tetrazoles, hydroxamic acids, and certain sulfonamides. For instance, the tetrazole ring is a well-known non-classical bioisostere of the carboxylic acid group, often exhibiting a similar pKa and maintaining the ability to engage in key hydrogen bonding interactions with biological targets. Similarly, hydroxamic acids have been explored as carboxylic acid surrogates. The goal of these replacements is to retain the necessary binding interactions for efficacy while altering physicochemical properties to improve aspects like membrane permeability or to reduce adverse effects.

Scaffold hopping represents a more ambitious design strategy where the core chemical structure (the scaffold) of the lead compound is replaced with a topologically different but functionally equivalent scaffold. This approach aims to identify novel chemical series with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

For a molecule like this compound, a scaffold hopping approach might involve replacing the central phenylpropanoic acid core with other structural motifs that can maintain a similar three-dimensional arrangement of the key pharmacophoric elements—the acidic group, the chiral center, and the methoxyphenyl substituent. This could involve exploring different heterocyclic or carbocyclic cores that can orient the crucial functional groups in a spatially analogous manner to the original scaffold. The objective is to discover new molecular architectures that can mimic the biological activity of the parent compound while offering advantages in terms of synthesis, patentability, or pharmacological profile.

Synthesis and Characterization of New Derivatives

The synthesis of new derivatives of this compound involves standard organic chemistry transformations to modify the parent structure. The primary functional group available for modification is the carboxylic acid, which can be readily converted into a variety of other functional groups, such as esters and amides.

A common synthetic route involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate can then be reacted with a wide range of nucleophiles, such as alcohols or amines, to form the corresponding esters or amides.

For instance, the synthesis of amide derivatives can be achieved by reacting the acid chloride of this compound with various primary or secondary amines. The resulting amides can then be purified and characterized using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to confirm their chemical structure and purity.

While specific examples for the synthesis of a broad range of derivatives of this compound are not extensively reported in publicly available literature, the synthetic methodologies are well-established for related arylpropionic acids like ibuprofen (B1674241) and naproxen. These established procedures provide a clear roadmap for the synthesis of analogous derivatives of this compound.

Comparative Preclinical Evaluation of Modified Compounds

Following the successful synthesis and characterization of new derivatives, a critical step is the comparative preclinical evaluation to determine if the modifications have led to an improvement in biological activity. This typically involves a battery of in vitro and in vivo assays designed to assess the potency, selectivity, and efficacy of the new compounds relative to the parent molecule.

For analogues of this compound, which belongs to the class of NSAIDs, the preclinical evaluation would likely focus on anti-inflammatory and analgesic properties. In vitro assays could include the measurement of the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the primary targets of most NSAIDs. The goal is often to identify compounds with selective inhibition of COX-2, which is associated with inflammation, while sparing COX-1, which plays a role in protecting the gastric mucosa.

In vivo studies in animal models are then used to confirm the anti-inflammatory and analgesic effects observed in vitro. A standard model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats. In this assay, the ability of a compound to reduce the swelling in the paw after the injection of carrageenan is measured and compared to a control group and the parent compound.

Future Research Directions and Translational Perspectives

Advanced Methodologies in Chiral Synthesis and Stereocontrol

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. In the case of arylpropionic acids, it is well-established that the (S)-enantiomer is predominantly responsible for the therapeutic, anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active. orientjchem.org Therefore, the development of efficient and precise methods for obtaining enantiomerically pure (S)-2-(3-methoxyphenyl)propanoic acid is a cornerstone of future research.

Current and future strategies in chiral synthesis are moving beyond classical resolution techniques towards more elegant and atom-economical approaches. These include:

Asymmetric Catalysis: This involves the use of chiral catalysts (metal complexes or organocatalysts) to stereoselectively create the desired chiral center. Research is focused on developing novel catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity for the synthesis of profens.

Biocatalysis: The use of enzymes as catalysts offers unparalleled stereoselectivity under mild reaction conditions. Lipases, for instance, are widely used for the kinetic resolution of racemic profen esters. Future work will likely involve enzyme engineering and directed evolution to create biocatalysts tailored for the specific synthesis of this compound with near-perfect enantiomeric excess.

Chiral Derivatization and Separation: Advanced chromatographic techniques, such as Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, are crucial for both analytical and preparative-scale separation of enantiomers. The development of more efficient and scalable chiral separation methods remains an active area of research.

A patent for a structurally related compound, S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid, highlights a multi-step synthesis designed to achieve high chemical and chiral purity (over 99.8% and 99.9%, respectively), underscoring the industrial importance of stereocontrol. google.com

| Methodology | Description | Future Research Focus |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts to direct the formation of one enantiomer over the other. | Development of novel, highly efficient, and recyclable organocatalysts and metal complexes. |

| Biocatalysis | Application of enzymes (e.g., lipases, esterases) for stereoselective reactions. | Enzyme engineering and directed evolution to improve substrate specificity and reaction efficiency. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in HPLC or SFC. | Design of new CSPs with broader applicability and higher resolution capacity for large-scale purification. |

| Stereoselective Crystallization | Separation of enantiomers based on the differential crystallization behavior of diastereomeric salts. | Discovery of novel, cost-effective resolving agents and optimization of crystallization conditions. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the drug discovery pipeline, offering a faster, more cost-effective, and efficient path to new therapeutics. mdpi.comresearchgate.net These computational tools are particularly valuable for the discovery and optimization of compounds like this compound.

Key applications include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for which propanoic acid derivatives might be effective. youtube.com

Virtual Screening and Hit Identification: ML models can screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific target, such as COX-2 or other disease-relevant proteins. mdpi.com This accelerates the initial stages of discovery.

Predictive Modeling (ADMET): A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models can now predict these properties with increasing accuracy, allowing for the early deselection of unsuitable candidates and the optimization of promising ones. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency, selectivity, and low toxicity. nih.gov This could lead to novel propanoic acid derivatives with significantly improved therapeutic profiles. For instance, CADD can be employed to design selective COX-2 inhibitors to minimize off-target effects or to use quantitative structure-activity relationship (QSAR) models to enhance potency and safety. mdpi.comnih.gov

As of early 2024, over 70 Investigational New Drug (IND) applications have been filed with the FDA for new chemical entities identified using AI/ML methods, highlighting the real-world impact of this technology. nih.gov

| Application Area | AI/ML Technique | Objective for Propanoic Acid Derivatives |

|---|---|---|

| Target Identification | Deep learning, Natural Language Processing (NLP) | Identify novel protein targets beyond COX enzymes for new therapeutic indications. |